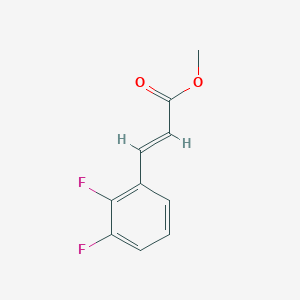
(E)-Methyl 3-(2,3-difluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-Methyl 3-(2,3-difluorophenyl)acrylate” is a chemical compound with the CAS Number: 1363402-34-9 . It has a molecular weight of 198.17 . The IUPAC name for this compound is methyl (E)-3-(2,3-difluorophenyl)acrylate .
Molecular Structure Analysis
The InChI code for “(E)-Methyl 3-(2,3-difluorophenyl)acrylate” is 1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(E)-Methyl 3-(2,3-difluorophenyl)acrylate” has a molecular weight of 198.17 . The compound’s exact mass and monoisotopic mass are both 198.04923582 g/mol . It has a complexity of 218 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Corrosion Inhibition
One of the significant applications of compounds similar to (E)-Methyl 3-(2,3-difluorophenyl)acrylate is in corrosion inhibition. Research shows that photo-cross-linkable polymers, which are similar in structure, have been effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers exhibit strong adsorption onto metal surfaces and act as efficient protective layers (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Environmental Applications
Another area of application is in environmental science, particularly in waste gas treatment. For instance, a study demonstrated the use of a biotrickling filter packed with ceramic particles for the efficient removal of methyl acrylate, a chemical similar to (E)-Methyl 3-(2,3-difluorophenyl)acrylate, from waste gas. This method proved highly effective in eliminating toxic compounds from the environment (Wu, Yin, Quan, Fang, & Yin, 2016).
Polymer Synthesis
Compounds analogous to (E)-Methyl 3-(2,3-difluorophenyl)acrylate are also used in polymer synthesis. Research in this field focuses on the development of various polymers for different applications. For example, the synthesis of well-defined poly(acrylates) in ionic liquids via Copper(II)-mediated photoinduced living radical polymerization is a notable study. These polymers have potential applications in various industrial and medical fields (Anastasaki, Nikolaou, Nurumbetov, Truong, Pappas, Engelis, Quinn, Whittaker, Davis, & Haddleton, 2015).
Material Science
Material science is another important area where similar compounds are used. Studies focus on understanding the structural and electronic properties of these materials. This knowledge is crucial for developing new materials with specific desired properties. For instance, a study on the properties of poly(3-thiophen-3-yl-acrylic acid methyl ester) provided insights into the electronic properties of the polymer, which can be modified for enhanced solubility and other characteristics (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDWCFVMLOUHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2,3-difluorophenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

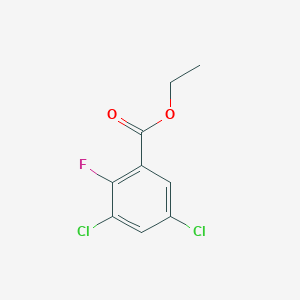
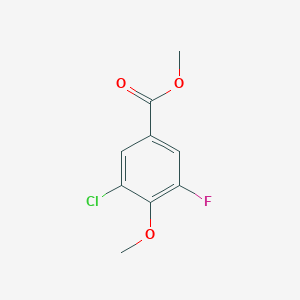
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)

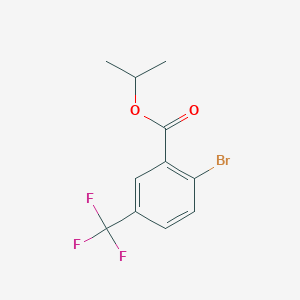
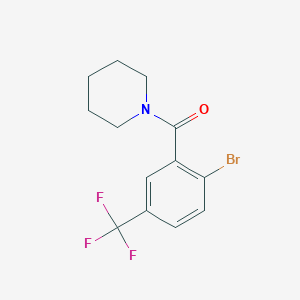
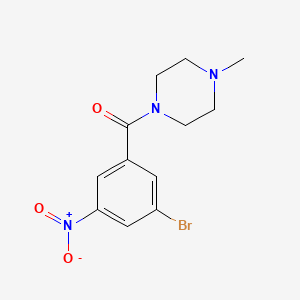
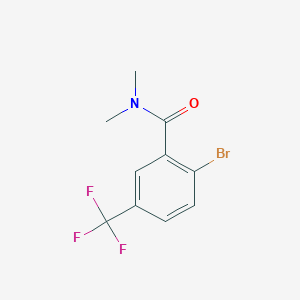
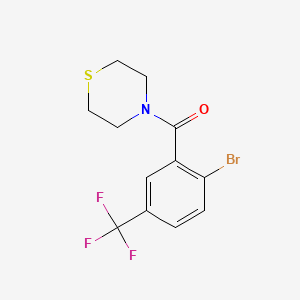

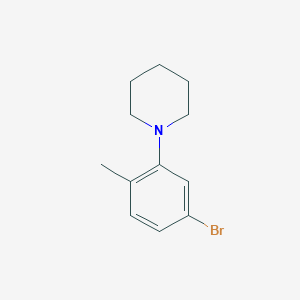

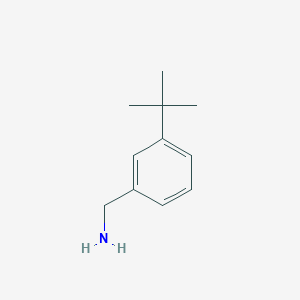
![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)